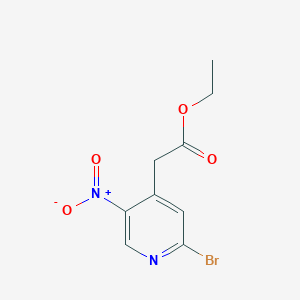












|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][N:3]=1.[CH2:11]([O:13][C:14](=[O:20])[CH2:15][Si](C)(C)C)[CH3:12].[F-].C([N+](CCCC)(CCCC)CCCC)CCC.[NH4+].[Cl-]>C1COCC1.C(#N)C.CCOC(C)=O>[CH2:11]([O:13][C:14](=[O:20])[CH2:15][C:6]1[C:5]([N+:8]([O-:10])=[O:9])=[CH:4][N:3]=[C:2]([Br:1])[CH:7]=1)[CH3:12] |f:2.3,4.5|
|


|
Name
|
|
|
Quantity
|
1.84 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC=C(C=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
1.53 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C[Si](C)(C)C)=O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
2.37 g
|
|
Type
|
reactant
|
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[NH4+].[Cl-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred at −40° C. for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
is slowly added, so that the reaction temperature
|
|
Type
|
CUSTOM
|
|
Details
|
did not rise above −65° C
|
|
Type
|
ADDITION
|
|
Details
|
After complete addition
|
|
Type
|
WAIT
|
|
Details
|
at −20° C. for 10 minutes
|
|
Duration
|
10 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is re-cooled to −78° C.
|
|
Type
|
ADDITION
|
|
Details
|
2,3-dichloro-5,6-dicyano-p-benzochinone (DDQ, 2.06 g, 9.06 mmol) is added
|
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to RT
|
|
Type
|
CUSTOM
|
|
Details
|
The organic layer is separated
|
|
Type
|
WASH
|
|
Details
|
washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent is evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
The residue is purified by FCC (toluene/EtOAc 100:0 to 97:3)
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(CC1=CC(=NC=C1[N+](=O)[O-])Br)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |